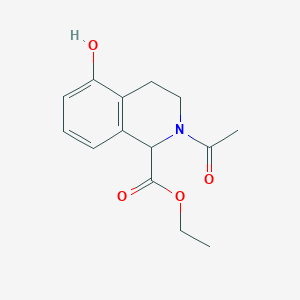

Ethyl 2-acetyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Description

Ethyl 2-acetyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a tetrahydroisoquinoline (THIQ) derivative characterized by a partially saturated isoquinoline core with an acetyl group at position 2, a hydroxy group at position 5, and an ethyl ester at position 1. The acetyl and hydroxy substituents in this compound may influence its physicochemical properties (e.g., solubility, lipophilicity) and bioactivity compared to simpler THIQ analogs .

Properties

CAS No. |

92246-59-8 |

|---|---|

Molecular Formula |

C14H17NO4 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

ethyl 2-acetyl-5-hydroxy-3,4-dihydro-1H-isoquinoline-1-carboxylate |

InChI |

InChI=1S/C14H17NO4/c1-3-19-14(18)13-11-5-4-6-12(17)10(11)7-8-15(13)9(2)16/h4-6,13,17H,3,7-8H2,1-2H3 |

InChI Key |

CCMGAIMXIKYGCP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C2=C(CCN1C(=O)C)C(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield an aldehyde or ketone, while reduction of the acetyl group can produce an alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of ethyl 2-acetyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate as an anticancer agent. For instance, derivatives of tetrahydroisoquinoline have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. In vitro tests demonstrated that some derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer properties .

Acetylcholinesterase Inhibition

The compound has been investigated for its ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. Compounds with similar isoquinoline structures have shown significant inhibitory activity against this enzyme, suggesting that this compound may possess similar properties . This inhibition could lead to increased acetylcholine levels in the brain, potentially alleviating symptoms associated with cognitive decline.

Neurological Effects

Research indicates that tetrahydroisoquinoline derivatives can exhibit anticonvulsant properties. Some studies have demonstrated that these compounds can protect against neuronal degeneration in animal models of seizures . this compound may contribute to this area of research due to its structural similarities with other active isoquinoline derivatives.

Vasodilatory Effects

Certain derivatives of tetrahydroisoquinolines have been reported to possess vasodilatory effects. This property could make this compound a candidate for cardiovascular research aimed at developing new treatments for hypertension and related disorders .

Study on Anticancer Activity

A study focused on synthesizing various tetrahydroisoquinoline derivatives demonstrated that this compound showed significant activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that some synthesized compounds had IC50 values ranging from 1.9 to 7.52 μg/mL .

Study on Acetylcholinesterase Inhibition

In a separate study evaluating the acetylcholinesterase inhibitory potential of isoquinoline derivatives, it was found that compounds with similar structures to this compound exhibited strong inhibitory effects. The most effective compounds had IC50 values significantly lower than those of standard drugs used in Alzheimer's treatment .

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in substituent type, position, and ring saturation. Key examples include:

Key Observations :

- The 5-hydroxy group distinguishes it from 6-hydroxy derivatives (e.g., ), which may exhibit different solubility profiles or binding affinities in biological systems .

Physicochemical Properties

- Solubility : The polar hydroxy group may counterbalance lipophilicity, increasing solubility in polar solvents relative to fully alkylated analogs (e.g., 6e in , which lacks hydroxy groups) .

- Stability : The ester group at C1 is susceptible to hydrolysis, a trait shared with other THIQ esters (e.g., ). However, the acetyl group at C2 may stabilize the molecule via intramolecular hydrogen bonding with the 5-hydroxy group .

Crystallographic and Conformational Analysis

- Ring Puckering : THIQ derivatives exhibit variable ring conformations. For example, X-ray studies () show that substituents like methoxy or acetyl groups influence puckering parameters (e.g., Cremer-Pople coordinates), affecting molecular recognition .

- Hydrogen Bonding : The 5-hydroxy and acetyl groups in the target compound may form intramolecular hydrogen bonds, stabilizing a planar conformation conducive to stacking interactions in crystal lattices .

Biological Activity

Ethyl 2-acetyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS Number: 92246-59-8) is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₁O₄ |

| Molecular Weight | 263.29 g/mol |

| Density | 1.247 g/cm³ |

| Boiling Point | 440.3 °C at 760 mmHg |

| Flash Point | 220.1 °C |

Pharmacological Activities

This compound exhibits several pharmacological activities that are significant for potential therapeutic applications:

1. Cholinesterase Inhibition

Research indicates that THIQ derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition is crucial for conditions like Alzheimer's disease where cholinergic signaling is impaired. This compound has been studied for its AChE inhibitory properties, showing promising results comparable to known inhibitors like galantamine .

2. Neuroprotective Effects

The neuroprotective potential of this compound has been observed in various studies. It may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. For instance, compounds within the THIQ class have demonstrated the ability to mitigate neuroinflammatory responses in microglial cells .

3. Antimicrobial Activity

Some studies suggest that THIQ derivatives possess antimicrobial properties against various pathogens. The structural features of this compound may contribute to its efficacy against certain bacterial strains .

The mechanisms by which this compound exerts its biological effects include:

1. Modulation of Neurotransmitter Systems

By inhibiting AChE activity, this compound enhances cholinergic transmission, which is beneficial in treating cognitive deficits associated with Alzheimer's disease .

2. Antioxidant Activity

The presence of hydroxyl groups in its structure may confer antioxidant properties that help protect neuronal cells from oxidative damage .

Case Studies and Research Findings

Several studies have investigated the biological activities of THIQ derivatives similar to this compound:

Case Study 1: AChE Inhibition

A study reported an IC50 value for AChE inhibition at approximately 14.5 μM for a related compound within the THIQ class. This suggests that this compound may have comparable or superior activity depending on specific structural modifications .

Case Study 2: Neuroprotection in Animal Models

In vivo studies using animal models demonstrated that THIQ derivatives could significantly reduce markers of neuroinflammation and improve cognitive function in models of Alzheimer’s disease .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing synthetic routes to Ethyl 2-acetyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate?

- Methodological Answer : Focus on regioselective acetylation and esterification steps. Use Schotten-Baumann conditions (acyl chloride in alkaline aqueous-organic biphasic systems) to minimize side reactions, as demonstrated in analogous tetrahydroisoquinoline syntheses . Monitor reaction progress via TLC or HPLC to ensure intermediate purity. For hydroxyl group stability, avoid strong acids/bases during workup to prevent hydrolysis .

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to resolve the tetrahydroisoquinoline core conformation. Define the puckering amplitude and phase angles using Cremer-Pople parameters to quantify non-planarity of the six-membered ring . ORTEP-III (with GUI) is recommended for visualizing thermal ellipsoids and hydrogen bonding interactions, ensuring accurate reporting of bond lengths/angles .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Assign stereochemistry using - NOESY to confirm spatial proximity of the acetyl and hydroxyl groups.

- IR : Identify the ester carbonyl (C=O) stretch at ~1740 cm and hydroxyl (O-H) stretch at ~3400 cm.

- MS : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., error < 5 ppm), as shown for structurally similar tetrahydroisoquinoline derivatives .

Q. How to address hygroscopicity challenges during purification?

- Methodological Answer : Perform column chromatography under inert atmosphere (N) using anhydrous silica. For crystallization, employ mixed solvents (e.g., ethyl acetate/hexane) to reduce polarity. Store the final compound in vacuum-sealed desiccators with molecular sieves .

Advanced Research Questions

Q. How to resolve contradictions in NMR data due to dynamic conformational exchange?

- Methodological Answer : Conduct variable-temperature NMR (VT-NMR) to slow ring puckering dynamics. Analyze coalescence temperatures to estimate activation energy () for conformational interconversion. Compare with DFT-calculated energy barriers (e.g., using Gaussian at B3LYP/6-31G* level) to validate the dominant puckered conformer .

Q. What strategies mitigate racemization during synthesis of chiral tetrahydroisoquinoline derivatives?

- Methodological Answer : Use enantiopure starting materials (e.g., L-amino acid derivatives) and chiral auxiliaries. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For asymmetric catalysis, employ Pd-catalyzed hydrogenation with chiral ligands (e.g., BINAP) to retain stereochemical integrity .

Q. How to design a stability study for the hydroxyl group under varying pH conditions?

- Methodological Answer : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C. Quantify degradation via LC-MS at intervals (0, 24, 48 hrs). Use Arrhenius plots to predict shelf-life. Identify degradation products (e.g., quinone formation via oxidation) and propose stabilization strategies (e.g., antioxidants like BHT) .

Q. What computational methods predict the bioactive conformation of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) using multiple conformers generated via molecular dynamics (MD) simulations (NAMD/GROMACS). Validate docking poses with MM-PBSA binding energy calculations and compare to crystallographic ligand-protein complexes .

Q. How to reconcile conflicting crystallographic and solution-phase data on hydrogen bonding?

- Methodological Answer : Use SCXRD to resolve intramolecular H-bonds (e.g., O-H···O=C). For solution-phase analysis, apply - HMBC to detect intermolecular interactions. Cross-validate with solvent-dependent UV-Vis shifts to assess solvation effects on H-bond networks .

Data Presentation Guidelines

- Tables : Include crystallographic parameters (space group, R-factor), NMR shifts (, multiplicity), and kinetic data (rate constants, half-lives).

- Figures : Use ORTEP diagrams for crystal structures, DFT-optimized conformers, and Arrhenius plots. Label axes with SI units and error bars .

Critical Analysis Tips

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.